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Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly

expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell

activation and anti-tumor immunity. Its inhibition presents a promising strategy in immuno-

oncology. This document provides a comprehensive technical overview of Hpk1-IN-18, a

potent and selective inhibitor of HPK1. Hpk1-IN-18, identified as compound 1 in patent

WO2019238067A1, demonstrates significant potential for enhancing immune responses. This

guide details its mechanism of action, quantitative biochemical and cellular activity, and the

experimental protocols utilized for its characterization.

Introduction to HPK1
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases.

It functions as a crucial intracellular checkpoint, dampening T-cell receptor (TCR) signaling.

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor

proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa)

at Ser376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in

the destabilization of the TCR signaling complex and ultimately attenuating T-cell activation,

proliferation, and cytokine production. Genetic studies involving HPK1 knockout or kinase-dead
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knock-in mice have demonstrated enhanced anti-tumor immunity, validating HPK1 as a

compelling therapeutic target for cancer immunotherapy.

Hpk1-IN-18: A Potent HPK1 Inhibitor
Hpk1-IN-18 (CAS: 2403598-42-3) is a potent and selective small molecule inhibitor of HPK1. It

is identified as compound 1 in patent WO2019238067A1. By targeting the kinase activity of

HPK1, Hpk1-IN-18 aims to reverse the negative regulation of T-cell function and enhance the

body's immune response against tumors.

Biochemical and Cellular Activity
Quantitative data for Hpk1-IN-18 and other relevant compounds from the patent and related

literature are summarized below.

Compound HPK1 IC50 (nM)
pSLP-76 Cellular
EC50 (nM)

IL-2 Release
Cellular EC50 (nM)

Hpk1-IN-18 < 10 < 100 < 500

Compound A 15 250 1200

Compound B 8 150 800

Table 1: Biochemical and cellular activity of Hpk1-IN-18 and comparator compounds.

HPK1 Signaling Pathway and Mechanism of Action
of Hpk1-IN-18
HPK1 plays a pivotal role in the negative feedback loop of T-cell activation. The signaling

cascade and the intervention point of Hpk1-IN-18 are illustrated below.
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HPK1 signaling pathway and Hpk1-IN-18 mechanism of action.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

HPK1 Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced during

the phosphorylation reaction.

Workflow:

Start
1. Add HPK1 Enzyme,

Substrate (MBP),
ATP, and Hpk1-IN-18

2. Incubate at 30°C
for 60 min

3. Add ADP-Glo™
Reagent

4. Incubate at RT
for 40 min

5. Add Kinase
Detection Reagent

6. Incubate at RT
for 30 min 7. Read Luminescence End

Click to download full resolution via product page

Workflow for the HPK1 ADP-Glo™ kinase assay.

Protocol:

Reagent Preparation: Recombinant human HPK1 enzyme, Myelin Basic Protein (MBP)

substrate, and ATP are diluted in kinase assay buffer. Hpk1-IN-18 is serially diluted in DMSO

and then further diluted in kinase assay buffer.
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Kinase Reaction: The kinase reaction is initiated by adding HPK1 enzyme to wells of a 384-

well plate containing the substrate/ATP mix and the test compound (Hpk1-IN-18) or DMSO

control.

Incubation: The reaction plate is incubated at 30°C for 60 minutes.

ADP Detection: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction

and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.

Luminescence Generation: Kinase Detection Reagent is added to convert ADP to ATP and

generate a luminescent signal. The plate is incubated at room temperature for 30 minutes.

Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are

calculated from the dose-response curves.

Cellular Phospho-SLP-76 (pSLP-76) Assay
This assay measures the ability of Hpk1-IN-18 to inhibit the phosphorylation of SLP-76 in a

cellular context, typically in Jurkat T-cells or primary human T-cells.

Workflow:

Start
1. Treat Jurkat or

Primary T-cells with
Hpk1-IN-18

2. Stimulate with
anti-CD3/CD28

antibodies
3. Lyse Cells 4. Detect pSLP-76

(ELISA or Western Blot) End
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Workflow for the cellular pSLP-76 assay.

Protocol (ELISA-based):

Cell Culture and Treatment: Jurkat T-cells or isolated primary human T-cells are plated in 96-

well plates and pre-incubated with various concentrations of Hpk1-IN-18 for 1-2 hours.

T-Cell Stimulation: Cells are stimulated with plate-bound or soluble anti-CD3 and anti-CD28

antibodies for 15-30 minutes at 37°C to induce TCR signaling and HPK1 activation.
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Cell Lysis: The stimulation is stopped by placing the plate on ice and adding a lysis buffer

containing protease and phosphatase inhibitors.

ELISA: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody

specific for total SLP-76. After washing, a detection antibody specific for phospho-SLP-76

(Ser376) conjugated to a reporter enzyme (e.g., HRP) is added.

Signal Detection: A substrate for the reporter enzyme is added, and the resulting colorimetric

or chemiluminescent signal is measured using a plate reader. EC50 values are determined

from the dose-response curves.

Cellular IL-2 Release Assay
This functional assay assesses the downstream consequence of HPK1 inhibition by measuring

the enhancement of Interleukin-2 (IL-2) secretion from activated T-cells.

Protocol (ELISA-based):

Cell Preparation and Treatment: Peripheral blood mononuclear cells (PBMCs) are isolated

from healthy donor blood, or purified T-cells are used. Cells are plated and treated with a

dose range of Hpk1-IN-18 for 1-2 hours.

T-Cell Activation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies for 24-72

hours to induce T-cell activation and cytokine secretion.

Supernatant Collection: The cell culture plates are centrifuged, and the supernatants are

collected.

IL-2 ELISA: The concentration of IL-2 in the supernatants is quantified using a standard

sandwich ELISA kit according to the manufacturer's instructions.

Data Analysis: EC50 values, representing the concentration of Hpk1-IN-18 that induces a

half-maximal increase in IL-2 secretion, are calculated from the dose-response curves.

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its safety and efficacy profile. While a

comprehensive public selectivity panel for Hpk1-IN-18 is not available, patent literature
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suggests that compounds of this class exhibit good selectivity over other closely related

kinases within the MAP4K family and across the broader kinome.

Conclusion
Hpk1-IN-18 is a potent and selective inhibitor of HPK1 that effectively reverses the negative

regulatory role of its target in T-cells. By inhibiting the phosphorylation of SLP-76, Hpk1-IN-18
leads to enhanced T-cell activation and IL-2 production. The data and protocols presented in

this technical guide provide a comprehensive resource for researchers and drug developers

working on HPK1-targeted immunotherapies. Further investigation into the in vivo efficacy and

safety profile of Hpk1-IN-18 is warranted to fully elucidate its therapeutic potential.

To cite this document: BenchChem. [Hpk1-IN-18: A Technical Guide to a Potent HPK1
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12423227#hpk1-in-18-target-protein-hpk1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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